8-(4-chlorophenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-chlorophenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex heterocyclic compound. It features a fused imidazo[1,2-g]purine core, which is substituted with a 4-chlorophenyl group at the 8-position, a thiophen-2-yl group at the 7-position, and two methyl groups at the 1 and 3 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might begin with the preparation of a substituted purine derivative, followed by the introduction of the thiophen-2-yl and 4-chlorophenyl groups through cross-coupling reactions. The final step often involves cyclization to form the imidazo[1,2-g]purine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, make it a candidate for therapeutic development.
Industry: It could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
8-(4-chlorophenyl)-1,3-dimethyl-7-(furan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: Similar structure but with a furan ring instead of a thiophene ring.
8-(4-chlorophenyl)-1,3-dimethyl-7-(pyridin-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophen-2-yl group in 8-(4-chlorophenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione imparts unique electronic and steric properties that can influence its biological activity and chemical reactivity. This makes it distinct from similar compounds with different heterocyclic substituents.
Properties
Molecular Formula |
C19H14ClN5O2S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H14ClN5O2S/c1-22-16-15(17(26)23(2)19(22)27)24-10-13(14-4-3-9-28-14)25(18(24)21-16)12-7-5-11(20)6-8-12/h3-10H,1-2H3 |
InChI Key |
XMOSKMWRQVZHJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=CC=CS5 |
Origin of Product |
United States |
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